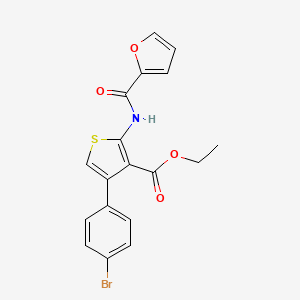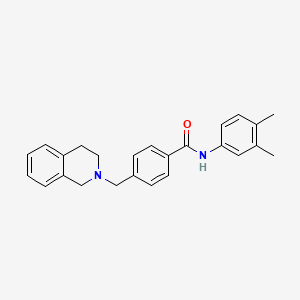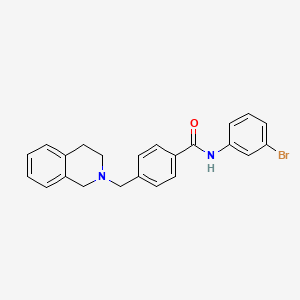
ethyl 4-(4-bromophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate
Vue d'ensemble
Description
Ethyl 4-(4-bromophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate, also known as EBF, is a synthetic compound that has gained significant attention in the field of pharmacology due to its potential use as an anti-cancer drug. EBF belongs to the class of compounds known as furoyl thiophenes, which have been found to exhibit potent anti-tumor activity in preclinical studies.
Mécanisme D'action
The mechanism of action of ethyl 4-(4-bromophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate is not fully understood, but it is believed to involve the inhibition of several key signaling pathways that are involved in cancer cell proliferation and survival. ethyl 4-(4-bromophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate has been shown to inhibit the Akt/mTOR signaling pathway, which is known to play a critical role in cancer cell growth and survival. ethyl 4-(4-bromophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate has also been found to downregulate the expression of several proteins involved in the cell cycle, such as cyclin D1 and CDK4, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
ethyl 4-(4-bromophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate has been shown to have several biochemical and physiological effects. In addition to its anti-cancer properties, ethyl 4-(4-bromophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate has been found to exhibit anti-inflammatory activity in animal models of inflammation. ethyl 4-(4-bromophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of ethyl 4-(4-bromophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate is its potent anti-cancer activity, which makes it a promising candidate for cancer treatment. ethyl 4-(4-bromophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate is also relatively easy to synthesize, which makes it a cost-effective compound for research purposes. However, one of the limitations of ethyl 4-(4-bromophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate is its low solubility in water, which can make it difficult to administer in vivo. Additionally, more studies are needed to fully understand the safety and toxicity profile of ethyl 4-(4-bromophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate before it can be considered for clinical use.
Orientations Futures
There are several future directions for research on ethyl 4-(4-bromophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate. One area of interest is the development of novel formulations that can improve the solubility and bioavailability of ethyl 4-(4-bromophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate. Another direction is the investigation of the potential of ethyl 4-(4-bromophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate as a combination therapy with other anti-cancer drugs. Furthermore, more studies are needed to understand the mechanism of action of ethyl 4-(4-bromophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate and to identify potential biomarkers that can predict its efficacy in cancer treatment. Finally, the safety and toxicity profile of ethyl 4-(4-bromophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate need to be further evaluated in preclinical studies before it can be considered for clinical trials.
In conclusion, ethyl 4-(4-bromophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate is a synthetic compound with promising anti-cancer properties. Its ease of synthesis and potent anti-tumor activity make it an attractive candidate for cancer research. Future studies are needed to fully understand the mechanism of action of ethyl 4-(4-bromophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate and to evaluate its safety and efficacy in preclinical models.
Applications De Recherche Scientifique
Ethyl 4-(4-bromophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate has been extensively studied for its anti-cancer properties. In vitro studies have shown that ethyl 4-(4-bromophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate induces cell cycle arrest and apoptosis in various cancer cell lines, including breast, lung, and colon cancer. ethyl 4-(4-bromophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate has also been found to inhibit tumor growth in animal models of breast and lung cancer. Furthermore, ethyl 4-(4-bromophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate has been shown to enhance the efficacy of chemotherapy drugs, suggesting that it may have potential as a combination therapy for cancer treatment.
Propriétés
IUPAC Name |
ethyl 4-(4-bromophenyl)-2-(furan-2-carbonylamino)thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO4S/c1-2-23-18(22)15-13(11-5-7-12(19)8-6-11)10-25-17(15)20-16(21)14-4-3-9-24-14/h3-10H,2H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBOMWGTVILEMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Br)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(4-bromophenyl)-2-[(furan-2-ylcarbonyl)amino]thiophene-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3,4-dimethoxy-N-(4-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B3569996.png)

![N-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B3570010.png)
![N~1~-cyclohexyl-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B3570017.png)



![2-(2-bromophenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3570055.png)
![3-(2-furylmethyl)-5,6-diphenylfuro[2,3-d]pyrimidin-4(3H)-imine](/img/structure/B3570057.png)
![ethyl 4-(4-methylphenyl)-2-[(phenylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B3570065.png)
![4-{3-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B3570083.png)
![4-[(anilinocarbonothioyl)amino]-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide](/img/structure/B3570091.png)